Ppack dihydrochloride

Vue d'ensemble

Description

Il s'agit d'un inhibiteur irréversible très puissant et sélectif de la thrombine, une enzyme impliquée dans la coagulation sanguine . Ce composé est largement utilisé dans la recherche scientifique en raison de sa capacité à inhiber l'activation plaquettaire médiée par la thrombine.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du PPACK (chlorhydrate) implique plusieurs étapes, commençant par la préparation du squelette peptidique. Les étapes clés comprennent :

Synthèse peptidique : Le squelette peptidique est synthétisé en utilisant des techniques de synthèse peptidique en phase solide (SPPS). Cela implique l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide.

Introduction de la cétone chlorométhylique : Le groupe cétone chlorométhylique est introduit en faisant réagir le peptide avec du chlorure de chloroacétyle dans des conditions contrôlées.

Déprotection et purification : Le produit final est déprotégé et purifié en utilisant la chromatographie liquide haute performance (HPLC) pour atteindre la pureté souhaitée.

Méthodes de production industrielle

La production industrielle de PPACK (chlorhydrate) suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. L'utilisation de synthétiseurs peptidiques automatisés et de systèmes HPLC à grande échelle garantit une production efficace.

Analyse Des Réactions Chimiques

Types de réactions

Le PPACK (chlorhydrate) subit principalement des réactions de substitution en raison de la présence du groupe cétone chlorométhylique. Il peut également participer à la formation de liaisons peptidiques et aux réactions d'hydrolyse.

Réactifs et conditions courantes

Réactions de substitution : Les réactifs courants comprennent des nucléophiles tels que les amines et les thiols. Les réactions sont généralement effectuées dans des solvants polaires comme le diméthylsulfoxyde (DMSO) ou l'eau.

Formation de liaisons peptidiques : Des réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) sont utilisés dans la synthèse peptidique.

Hydrolyse : Des conditions acides ou basiques peuvent induire l'hydrolyse des liaisons peptidiques.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des peptides modifiés et des fragments peptidiques, en fonction des conditions réactionnelles et des réactifs spécifiques utilisés.

Applications de recherche scientifique

Le PPACK (chlorhydrate) a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme outil pour étudier la cinétique enzymatique et les mécanismes d'inhibition.

Biologie : Employé dans l'investigation des processus cellulaires médiés par la thrombine, notamment l'activation plaquettaire et le dépôt de fibrine.

Médecine : Utilisé dans le développement de thérapies anticoagulantes et l'étude des troubles de la coagulation sanguine.

Industrie : Appliqué dans la production de réactifs diagnostiques et d'agents thérapeutiques

Mécanisme d'action

Le PPACK (chlorhydrate) exerce ses effets en se liant de manière irréversible au site actif de la thrombine. Cette liaison se produit par la formation d'une liaison covalente entre le groupe cétone chlorométhylique du PPACK et le résidu sérine du site actif de la thrombine. Cette interaction inhibe efficacement l'activité enzymatique de la thrombine, l'empêchant de cliver ses substrats et inhibant ainsi la coagulation sanguine .

Applications De Recherche Scientifique

PPACK (hydrochloride) has a wide range of applications in scientific research:

Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.

Biology: Employed in the investigation of thrombin-mediated cellular processes, including platelet activation and fibrin deposition.

Medicine: Utilized in the development of anticoagulant therapies and the study of blood coagulation disorders.

Industry: Applied in the production of diagnostic reagents and therapeutic agents

Mécanisme D'action

PPACK (hydrochloride) exerts its effects by irreversibly binding to the active site of thrombin. This binding occurs through the formation of a covalent bond between the chloromethyl ketone group of PPACK and the serine residue in the active site of thrombin. This interaction effectively inhibits the enzymatic activity of thrombin, preventing it from cleaving its substrates and thereby inhibiting blood coagulation .

Comparaison Avec Des Composés Similaires

Composés similaires

Argatroban : Un autre inhibiteur de la thrombine utilisé dans la thérapie anticoagulante.

Hirudine : Un inhibiteur peptidique naturel de la thrombine dérivé des sangsues.

Bivalirudine : Un inhibiteur peptidique synthétique de la thrombine utilisé dans les applications médicales.

Unicité

Le PPACK (chlorhydrate) est unique en raison de son mécanisme d'inhibition irréversible, qui le distingue des autres inhibiteurs de la thrombine qui agissent généralement par liaison réversible. Cette liaison irréversible fournit un effet inhibiteur prolongé, faisant du PPACK (chlorhydrate) un outil précieux dans la recherche et les applications thérapeutiques .

Propriétés

Numéro CAS |

82188-90-7 |

|---|---|

Formule moléculaire |

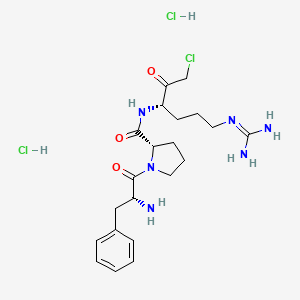

C21H33Cl3N6O3 |

Poids moléculaire |

523.9 g/mol |

Nom IUPAC |

(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide;dihydrochloride |

InChI |

InChI=1S/C21H31ClN6O3.2ClH/c22-13-18(29)16(8-4-10-26-21(24)25)27-19(30)17-9-5-11-28(17)20(31)15(23)12-14-6-2-1-3-7-14;;/h1-3,6-7,15-17H,4-5,8-13,23H2,(H,27,30)(H4,24,25,26);2*1H/t15-,16+,17+;;/m1../s1 |

Clé InChI |

XKDCRQWZLPWLFG-LKLBIAKRSA-N |

SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl.Cl.Cl |

SMILES isomérique |

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl.Cl.Cl |

SMILES canonique |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl.Cl.Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Séquence |

FPR |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Ppack dihydrochloride; Ppack HCl; Fprmecl, dihydrochloride; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.